![molecular formula C8H10O3 B12313117 rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)
rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid: is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, oxidation, and esterification processes under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at various positions on the tricyclic ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its tricyclic structure can serve as a model for understanding the behavior of similar natural products.
Medicine: In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile
- rac-(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile
Comparison: Compared to similar compounds, rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3210,2,4]octane-6-carboxylic acid is unique due to its specific functional groups and tricyclic structure
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-8(10)5-2-6-3-1-4(3)7(5)11-6/h3-7H,1-2H2,(H,9,10) |
InChI-Schlüssel |
PRCGNEWLBUMXBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3C(CC2O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


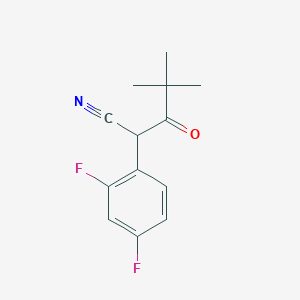
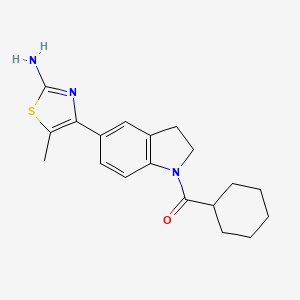
![N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B12313052.png)
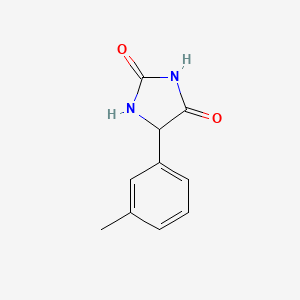
![{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine](/img/structure/B12313061.png)
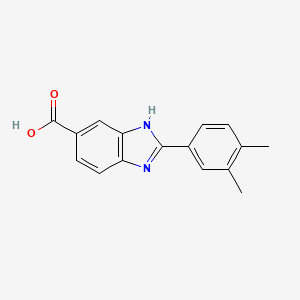
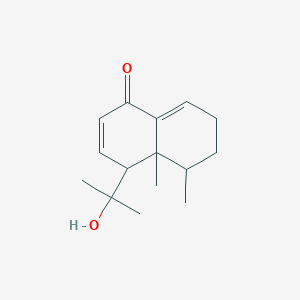
![7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B12313076.png)
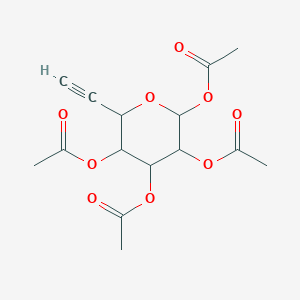
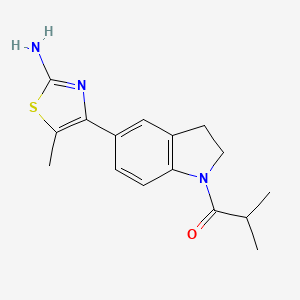
![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B12313096.png)

![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)

